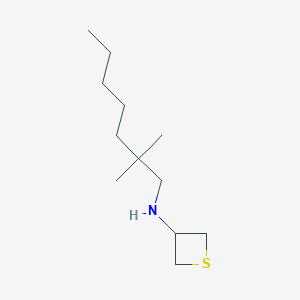
N-(2,2-Dimethylheptyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethylheptyl)thietan-3-amine is an organic compound with the molecular formula C12H25NS It is a thietane derivative, characterized by a three-membered sulfur-containing ring attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylheptyl)thietan-3-amine typically involves the reaction of 2,2-dimethylheptylamine with a thietane precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with a thietane halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylheptyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thietane ring, leading to the formation of linear amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Linear amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-(2,2-Dimethylheptyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylheptyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur-containing thietane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
N-(2,2-Dimethylheptyl)thietan-3-amine can be compared with other thietane derivatives and amines:
This compound vs. Thietan-3-amine: The presence of the 2,2-dimethylheptyl group in this compound provides increased lipophilicity and potential for enhanced biological activity compared to the simpler thietan-3-amine.
This compound vs. N-(2,2-Dimethylheptyl)azetidine-3-amine: While both compounds contain a 2,2-dimethylheptyl group, the four-membered azetidine ring in the latter may result in different reactivity and biological properties.
Similar Compounds
- Thietan-3-amine
- N-(2,2-Dimethylheptyl)azetidine-3-amine
- N-(2,2-Dimethylheptyl)thiirane-3-amine
Properties
IUPAC Name |
N-(2,2-dimethylheptyl)thietan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NS/c1-4-5-6-7-12(2,3)10-13-11-8-14-9-11/h11,13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFZHKPXDSRIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)CNC1CSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
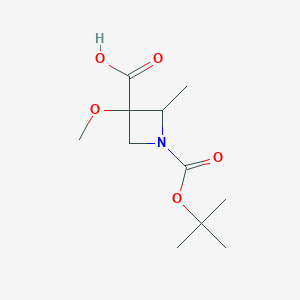
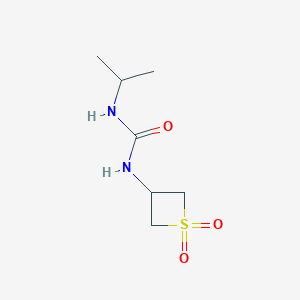

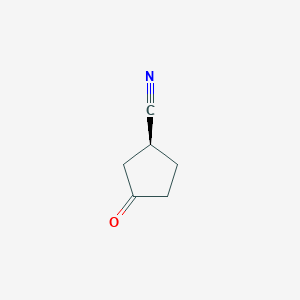
![(NE,S)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8222057.png)
![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride](/img/structure/B8222063.png)
![(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8222070.png)

![tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B8222081.png)
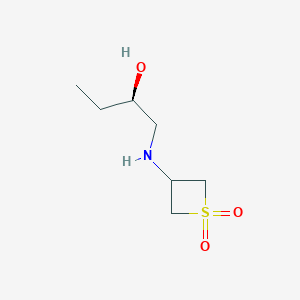
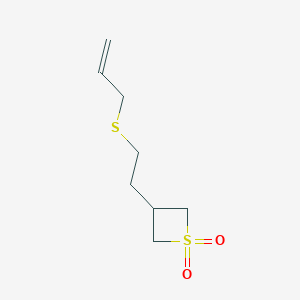
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B8222092.png)
![(1R,5S)-1-(tert-Butoxycarbonylamino)-5-fluoro-3-azabicyclo[3.3.0]octane](/img/structure/B8222094.png)
![Methyl3-methylthieno[3,2-b]pyridine-7-carboxylate](/img/structure/B8222099.png)
